molecular formula C12H13NO B1446696 3-(Benzyloxy)cyclobutanecarbonitrile CAS No. 1566444-05-0

3-(Benzyloxy)cyclobutanecarbonitrile

Cat. No. B1446696
CAS RN: 1566444-05-0
M. Wt: 187.24 g/mol
InChI Key: JWPBFHWOFVDCMO-UHFFFAOYSA-N
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Description

3-(Benzyloxy)cyclobutanecarbonitrile is a chemical compound with the CAS Number: 1566444-05-0 . It has a molecular weight of 187.24 . The IUPAC name for this compound is 3-(benzyloxy)cyclobutane-1-carbonitrile .


Molecular Structure Analysis

The molecular formula of 3-(Benzyloxy)cyclobutanecarbonitrile is C12H13NO . The InChI Code is 1S/C12H13NO/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10/h1-5,11-12H,6-7,9H2 .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.09±0.1 g/cm3 . The predicted boiling point is 322.2±35.0 °C . The compound is in liquid form .

Scientific Research Applications

Effects on Reproductive Systems

  • PAHs like benzo[a]pyrene have been shown to destroy primordial oocytes in mice, potentially leading to premature ovarian failure. This suggests a possible area of research into the effects of similar compounds on reproductive health (Mattison, 1980).

Environmental Toxicity and Fish Health

  • Studies have shown that PAHs can have synergistic toxic effects with environmental factors like hypoxia on fish, indicating the importance of understanding the environmental impact of similar compounds on aquatic life (Fleming & Di Giulio, 2011).

Air Pollution Monitoring

  • Transgenic mice expressing a marker under the control of the aryl hydrocarbon receptor (AhR) have been used to monitor air pollution, suggesting a potential application in environmental monitoring for related compounds (Kasai et al., 2007).

Bone Formation

  • Research indicates that compounds interacting with the AhR, like 3-methylcholanthrene, can inhibit the proliferation and differentiation of osteoblasts, which might suggest a line of investigation into the effects of similar compounds on bone health (Naruse et al., 2002).

properties

IUPAC Name

3-phenylmethoxycyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10/h1-5,11-12H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPBFHWOFVDCMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OCC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)cyclobutanecarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Benzyloxy)cyclobutanecarbonitrile
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